molecular formula C13H19Cl3N2 B7899037 [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7899037
M. Wt: 309.7 g/mol
InChI Key: FAYHMQWJDFUHBX-UHFFFAOYSA-N
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Description

[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived compound with a molecular weight of 309.7 g/mol and the chemical formula C₁₃H₁₉Cl₃N₂ . It features a 2,6-dichlorobenzyl group attached to a piperidine ring, with a methylamine substituent at the 4-position of the ring. This compound is primarily utilized in biochemical and pharmaceutical research, particularly as a building block for synthesizing more complex molecules, such as receptor ligands or enzyme inhibitors .

Notably, two distinct CAS numbers are associated with this compound: 1261233-68-4 (as per Biosynth) and 1261231-40-6 (listed by Hangzhou Jhechem). This discrepancy may arise from differences in salt forms or structural isomers, though further validation is required.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYHMQWJDFUHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,5-Diaminopentane Derivatives

A common approach involves cyclizing 1,5-diaminopentane precursors under acidic conditions. For example, reaction of 1,5-dibromopentane with methylamine in ethanol at 80°C for 12 hours yields 4-methylaminopiperidine with 78% efficiency. This method, however, suffers from low regioselectivity, necessitating chromatographic purification.

Reductive Amination of δ-Ketoesters

Superior yields (92–95%) are achieved by hydrogenating δ-ketoesters like ethyl 4-oxopiperidine-1-carboxylate in the presence of methylamine and palladium on carbon (Pd/C). This one-pot reaction proceeds at 50 psi H₂ and 60°C, producing 4-methylaminopiperidine with >98% purity.

Introduction of the 2,6-Dichlorobenzyl Group

Nucleophilic Aromatic Substitution (SNAr)

Reacting 4-methylaminopiperidine with 2,6-dichlorobenzyl chloride in hydroxypropyl methylcellulose (HPMC)/water solvent systems at 50°C achieves 85% conversion within 2 hours. The aqueous phase suppresses hydrolysis of the benzyl chloride, as demonstrated in comparative studies with DMF (23% hydrolysis vs. 5% in HPMC/water).

Optimized Conditions

ParameterValue
Solvent0.1 wt% HPMC in H₂O
Temperature50°C
BaseKOH (1.0 equiv)
Reaction Time2 hours
Yield85%

Reductive Amination

Alternative routes employ reductive amination using 2,6-dichlorobenzaldehyde and 4-methylaminopiperidine with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. This method affords 88% yield but requires strict control of pH (4–5) using glacial acetic acid.

Methylamine Functionalization

Borane-Mediated Methylation

Treating 4-aminopiperidine with borane-methylamine complex (BH₃·NH₂Me) in THF at 0°C for 6 hours introduces the methyl group with 91% efficiency. Excess borane is quenched with methanol, and the product is isolated via vacuum distillation.

Eschweiler-Clarke Reaction

Heating 4-aminopiperidine with formaldehyde and formic acid at 100°C for 8 hours achieves exhaustive methylation. While cost-effective, this method generates dimethylated byproducts (15–20%), complicating purification.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution at 0°C. Crystallization from ethanol yields white crystals with 99.5% purity (HPLC).

Critical Parameters for Salt Formation

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 0–5°C

  • HCl Concentration: 4 M in dioxane

Catalytic Asymmetric Hydrogenation

For enantiomerically pure products, iridium complexes like [Ir(COD)Cl]₂ with (R)-MEO-BiPhep ligands induce asymmetric hydrogenation of 1-benzyl-4-methyl-3-ketopiperidine intermediates. At 5 atm H₂ and 45°C, this step achieves 95% yield and 99.5% enantiomeric excess (ee).

Catalyst Performance Comparison

Catalyst SystemYield (%)ee (%)
[Ir(COD)Cl]₂/(R)-BINOL90.399.0
[Ir(COD)Cl]₂/(R)-MEO-BiPhep95.099.5

Industrial-Scale Purification Strategies

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:2) removes residual dichlorobenzyl chloride, achieving >99% purity. Cooling rates of 1°C/min minimize occluded impurities.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate:methanol 10:1) resolves methylamine regioisomers, though this adds 15–20% to production costs.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (t, J = 8.4 Hz, 1H, ArH), 3.81 (s, 2H, NCH₂Ar), 3.12–3.05 (m, 2H, piperidine-H), 2.91 (s, 3H, NCH₃), 2.45–2.38 (m, 2H, piperidine-H), 1.95–1.82 (m, 4H, piperidine-H).

  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorinated benzyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS: 1261231-40-6) is a piperidine derivative that has garnered attention in scientific research for its potential applications in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activity, synthesis, and relevance in drug development.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Its piperidine structure is common in various pharmacologically active compounds, suggesting potential interactions with neurotransmitter systems.

Case Studies

  • Neuropharmacology : Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of dopamine receptors. Studies have shown that certain piperidine derivatives exhibit antidepressant and anxiolytic effects, which may extend to this compound.

Synthesis of Derivatives

The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride serves as a precursor for developing new derivatives with enhanced pharmacological profiles. The chlorinated benzyl group can be modified to explore structure-activity relationships (SAR) that optimize efficacy and reduce side effects.

Synthetic Pathways

Several synthetic routes have been documented:

  • N-Alkylation Reactions : These reactions involve the introduction of alkyl groups to enhance lipophilicity and bioavailability.
  • Chlorination Techniques : The introduction of chlorine atoms can significantly affect the binding affinity to target receptors.

Potential Therapeutic Uses

Due to its structural characteristics, this compound may be explored for various therapeutic applications:

  • Antidepressant Activity : Investigations into the modulation of serotonin and norepinephrine levels could lead to new antidepressants.
  • Analgesic Properties : Similar piperidine derivatives have shown promise in pain management through their action on opioid receptors.

Toxicological Assessments

Understanding the safety profile of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is crucial for its development as a drug candidate. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.

Data Tables

Synthetic MethodDescription
N-AlkylationIntroduction of alkyl groups for lipophilicity
ChlorinationModifying the benzyl group for receptor binding
Coupling ReactionsForming new derivatives with enhanced activity

Mechanism of Action

The mechanism by which [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The methylamine group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituent positions, halogenation patterns, or core ring systems. Below is a detailed comparison based on available

Table 1: Key Structural and Functional Differences

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference CAS
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride 2,6-dichlorobenzyl, 4-methylamine C₁₃H₁₉Cl₃N₂ 309.7 Biochemical intermediates, discontinued commercially 1261233-68-4
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]amine hydrochloride 2,5-dichlorobenzyl, 4-amine C₁₂H₁₆Cl₂N₂ 283.2 Potential receptor ligand; reduced steric bulk 1261230-57-2
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]amine hydrochloride 2,5-dichlorobenzyl, 3-amine C₁₂H₁₆Cl₂N₂ 283.2 Altered binding affinity due to ring position N/A
[1-(2,5-Dichloro-benzyl)-3-methyl-piperazine] hydrochloride 2,5-dichlorobenzyl, piperazine core C₁₂H₁₆Cl₂N₂ 283.2 Enhanced solubility via methyl group N/A

Key Findings :

Substitution at the 4-position of the piperidine ring (vs. 3-position) may enhance target binding specificity, as observed in related receptor studies .

Functional Group Impact :

  • The methylamine group in the target compound (vs. primary amine in analogs) could reduce metabolic degradation, as methylated amines are less prone to oxidative deamination .
  • Piperazine-based analogs (e.g., [1-(2,5-Dichloro-benzyl)-3-methyl-piperazine]) exhibit higher aqueous solubility due to the piperazine ring’s polarity .

Commercial Availability :

  • The target compound and its analogs (e.g., 4-(4-Cyclohexyl-triazol-3-yl)piperidine) are listed as discontinued by suppliers like Biosynth and CymitQuimica, limiting accessibility for current research .

Research Implications and Limitations

  • Pharmacological Potential: The 2,6-dichloro substitution pattern is understudied compared to 2,5-dichloro derivatives, warranting further investigation into its pharmacokinetic and safety profiles.
  • Data Gaps: Limited experimental data (e.g., melting points, solubility, or receptor-binding assays) are available for direct comparisons. Future studies should prioritize these metrics.
  • Synthetic Challenges : The discontinued status of these compounds highlights supply chain issues, urging researchers to explore in-house synthesis or alternative analogs .

Biological Activity

[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known as 1-(2,6-Dichlorophenyl)methylpiperidin-4-amine hydrochloride, is a piperidine derivative characterized by a dichlorobenzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 1-[(2,6-dichlorophenyl)methyl]piperidin-4-amine; hydrochloride
  • CAS Number : 1261231-40-6
  • Molecular Formula : C12H16Cl2N2·HCl
  • Molecular Weight : 290.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The dichlorobenzyl group is believed to engage with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with target sites. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Biological Activities

Research indicates that [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, a high-throughput screening revealed that piperidine derivatives, including this compound, exhibited significant inhibition against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) ranging from 6.3 to 23 µM .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential neuropharmacological applications. It has been investigated for its effects on dopaminergic and serotonergic receptors, which are crucial in the treatment of neurodegenerative diseases and mood disorders.

Anticancer Potential

Preliminary studies indicate that [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride may possess anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been noted, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Case Studies and Research Findings

StudyFindings
High-throughput screening against M. tuberculosisDemonstrated significant inhibition with MIC values between 6.3 - 23 µM .
Neuropharmacological evaluationShowed potential interactions with dopamine and serotonin receptors, indicating possible therapeutic applications in mental health disorders.
Anticancer activity assessmentInhibited proliferation in multiple cancer cell lines; specific mechanisms remain under investigation .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethod/ResultReference
Molecular Weight345.69 g/mol (C₁₃H₁₇Cl₂N₂·HCl)
Solubility>10 mg/mL in DMSO (HPLC-grade)
Purity Threshold≥98% (HPLC, 254 nm)

Q. Table 2: Common Analytical Challenges & Solutions

ChallengeSolutionReference
Impurity quantificationUse EP reference standards (e.g., phenylamine HCl) for HPLC calibration .
Degradation under lightStore in amber vials; monitor via UV-Vis spectroscopy (λ = 280 nm) .

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